N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at Abbott Laboratories. MPEP has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide acts as a selective antagonist of mGluR5, which is a type of glutamate receptor found in the central nervous system. Glutamate is an important neurotransmitter in the brain, and mGluR5 plays a crucial role in regulating its activity. By blocking the activity of mGluR5, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide modulates glutamate signaling in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to modulate various physiological processes such as synaptic plasticity, neuroinflammation, and neuroprotection. In animal models of neurological disorders, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to improve cognitive function, reduce motor deficits, and reduce neuroinflammation. N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide in scientific research is its selectivity for mGluR5, which allows for specific modulation of glutamate signaling in the brain. However, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has poor solubility in water, which can make it difficult to administer in some experimental setups.
Future Directions
There are several potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for more research on the long-term effects of N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide on brain function and behavior.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Similarly, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addiction research, N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-14(10-17(2)16-11)21(18,19)15-9-8-12-4-6-13(20-3)7-5-12/h4-7,10,15H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZMNWDLCPAIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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